1-(4-Fluorophenyl)-4-hydroxybutan-1-one
Description
Contextualization within Organic Synthesis and Methodological Development
In the field of organic synthesis, the development of efficient and selective methods for constructing molecules is paramount. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one serves as a key substrate in methodological studies, particularly in the area of asymmetric synthesis. The ketone group is a prime target for stereoselective reduction to yield a chiral alcohol. This transformation is of high interest as the chirality of a molecule can dramatically influence its biological activity.
Research has demonstrated the use of biocatalysis for the stereoselective reduction of a closely related precursor, 4-chloro-1-(4-fluorophenyl)butan-1-one, to its corresponding chiral alcohol. nih.gov A variety of microorganisms, including Hansenula polymorpha, Nocardia salmonicolor, and Saccharomyces cerevisiae, have been shown to reduce the ketone to the (R)-(+)-alcohol. nih.gov Conversely, organisms such as Lactobacillus kefir and Pullularia pullulans can produce the (S)-(-)-alcohol. nih.gov These enzymatic reductions highlight the development of green chemistry approaches to obtaining enantiomerically pure compounds, which are highly sought after in the pharmaceutical industry.
Historical Context of Related Chemical Architectures
The chemical architecture of this compound places it within the broader class of compounds known as butyrophenones. Butyrophenones are characterized by a phenyl-1-butanone structure. This class of compounds has a significant history in medicinal chemistry, most notably as antipsychotic agents.
The discovery of the antipsychotic properties of butyrophenones dates back to the late 1950s with the synthesis of Haloperidol. These compounds typically act as dopamine (B1211576) receptor antagonists. The introduction of a fluorine atom into the phenyl ring, as seen in many butyrophenone-derived pharmaceuticals, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic efficacy. The study of fluorinated butyrophenones, therefore, has been a rich area of research for decades, aiming to develop new and improved therapeutic agents.
Research Significance and Potential as a Synthetic Intermediate
The primary research significance of this compound lies in its role as a key chiral intermediate for the synthesis of pharmaceutically active compounds. Specifically, the chiral alcohols derived from the reduction of its precursors are crucial building blocks for certain antipsychotic agents. nih.gov
For example, the (R)-(+)-enantiomer of the alcohol derived from the reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one is a key chiral intermediate in the total chemical synthesis of an effective antipsychotic agent that was under development at Bristol-Myers Squibb. nih.gov This underscores the industrial relevance of developing efficient and highly selective synthetic routes to this molecule. The ability to produce either the (R) or (S) enantiomer with high optical purity through biocatalytic methods further enhances its value as a versatile synthetic intermediate. nih.gov
| Microorganism | Resulting Enantiomer |
|---|---|
| Hansenula polymorpha | (R)-(+)-alcohol |
| Nocardia salmonicolor | (R)-(+)-alcohol |
| Saccharomyces cerevisiae | (R)-(+)-alcohol |
| Lactobacillus kefir | (S)-(-)-alcohol |
| Pullularia pullulans | (S)-(-)-alcohol |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDMISRNWSZPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73206-04-9 | |
| Record name | 1-(4-fluorophenyl)-4-hydroxybutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl 4 Hydroxybutan 1 One
Direct Synthetic Routes
Direct synthesis of the 1-(4-fluorophenyl)-butan-1-one framework is most prominently achieved through electrophilic aromatic substitution. These routes focus on creating the crucial bond between the fluorinated aromatic ring and the four-carbon side chain in a single key step.
Photoredox Catalysis Approaches
Scientific literature accessible through the conducted searches does not provide specific examples or established protocols for the synthesis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one utilizing photoredox catalysis. This approach, while powerful for many fluorination and bond-forming reactions, is not documented for the direct preparation of this specific compound in the available resources.
Reaction with Specific Precursors
The primary and most well-established route to the core structure of this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895). This reaction utilizes a four-carbon acylating agent in the presence of a Lewis acid catalyst to form the butyrophenone (B1668137) skeleton.
A key precursor in many synthetic sequences is 4-Chloro-4'-fluorobutyrophenone . ganeshremedies.com This compound can be synthesized by reacting fluorobenzene with 4-chlorobutyryl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.com The resulting 4-Chloro-4'-fluorobutyrophenone can then be converted to this compound through a hydrolysis reaction, where the terminal chlorine atom is substituted by a hydroxyl group.
Another related approach is the acylation of fluorobenzene with succinic anhydride (B1165640). vedantu.combeilstein-journals.org This reaction initially forms 4-(4-fluorophenyl)-4-oxobutanoic acid. Subsequent selective reduction of the carboxylic acid group would yield the target compound, this compound.
Optimization of Reaction Conditions
The efficiency of the Friedel-Crafts acylation to produce the butyrophenone backbone is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of para-acylated fluorobenzene derivatives, various conditions have been explored. google.com
A specific patented method details a microwave-assisted synthesis which can enhance reaction rates and efficiency. google.com This approach employs a silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin as a recyclable catalyst. google.com The optimization of these parameters is crucial for maximizing the yield of the desired para-substituted product and minimizing side reactions. google.com
Table 1: Optimized Conditions for Microwave-Assisted Acylation of Fluorobenzene
| Parameter | Value/Range | Source |
| Catalyst | Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin | google.com |
| Reactants | Fluorobenzene and acid anhydride/acyl halide | google.com |
| Molar Ratio (Fluorobenzene:Acylating Agent) | 1:1 to 1:5 | google.com |
| Microwave Power | 65–195 Watts | google.com |
| Irradiation Time | 0.5–30 minutes | google.com |
| Temperature | 40–60 °C | google.com |
Multistep Synthesis Strategies Involving this compound
The 4-fluorobutyrophenone (B8402436) skeleton, of which this compound is a representative, serves as a critical building block in the multistep synthesis of complex active pharmaceutical ingredients (APIs). Its functional groups—the ketone and the terminal hydroxyl (or a precursor like a halogen)—allow for sequential chemical transformations.
Elucidation of Intermediate Compounds and Their Preparations
The most notable application of this chemical framework is in the synthesis of Haloperidol , a widely used first-generation antipsychotic medication. nih.gov The synthesis of Haloperidol exemplifies a multistep strategy where a derivative of the title compound is a pivotal intermediate.
The common pathway begins with the preparation of the intermediate 4-Chloro-4'-fluorobutyrophenone . This is achieved via the Friedel-Crafts acylation described in section 2.1.2. chemicalbook.com This chlorinated intermediate is then coupled with another key fragment, 4-(4-chlorophenyl)-4-hydroxypiperidine , in a nucleophilic substitution reaction. google.com In this step, the piperidine (B6355638) nitrogen displaces the chloride ion on the butyrophenone tail, forming the final carbon-nitrogen bond and completing the assembly of the Haloperidol molecule. nih.govgoogle.com
Preparation of Intermediate 1: Fluorobenzene + 4-chlorobutyryl chloride → 4-Chloro-4'-fluorobutyrophenone
Coupling Reaction: 4-Chloro-4'-fluorobutyrophenone + 4-(4-chlorophenyl)-4-hydroxypiperidine → Haloperidol
Application of Specific Named Reactions or Synthetic Sequences
The construction of the 1-(4-fluorophenyl)-butan-1-one core relies heavily on a cornerstone of organic chemistry: the Friedel-Crafts Acylation . organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). vedantu.com
The mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction between the acylating agent (e.g., 4-chlorobutyryl chloride) and AlCl₃. This acylium ion is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is a para-directing group, leading to the desired 1,4-substitution pattern on the aromatic ring. A final deprotonation step restores the aromaticity of the ring, yielding the ketone product. stackexchange.com
Following the Friedel-Crafts acylation, the synthesis of Haloperidol employs a nucleophilic aliphatic substitution reaction. The nitrogen atom of the 4-(4-chlorophenyl)-4-hydroxypiperidine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 4-Chloro-4'-fluorobutyrophenone to form the final product. google.com
Investigation of Environmentally Conscious Synthetic Approaches for this compound
The development of environmentally benign synthetic methodologies is a cornerstone of modern green chemistry. For the synthesis of this compound, research into greener alternatives to traditional chemical processes is an area of growing interest. These investigations focus on reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources and catalysts. Key areas of exploration include biocatalysis and the use of solid acid catalysts for Friedel-Crafts reactions, which offer significant advantages over conventional methods.
One promising avenue for the environmentally conscious synthesis of this compound and its derivatives is through biocatalytic reductions. The use of microorganisms and enzymes as biocatalysts in organic synthesis provides a highly selective and eco-friendly alternative to chemical reagents. For instance, studies have shown the successful stereoselective reduction of related fluorinated ketones using various microbial strains. While a direct biocatalytic synthesis of this compound is not extensively documented in the reviewed literature, the principles can be extrapolated from similar transformations.
An example of a relevant biocatalytic process is the microbial reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one. A variety of microorganisms, including Hansenula polymorpha, Nocardia salmonicolor, and Saccharomyces cerevisiae, have been shown to reduce this substrate to the corresponding (R)-(+)-alcohol. nih.gov Conversely, other microorganisms like Lactobacillus kefir and Pullularia pullulans can produce the (S)-(-)-alcohol. nih.gov This demonstrates the potential for producing specific enantiomers of chiral alcohols, which are valuable intermediates in the pharmaceutical industry. Such biocatalytic methods offer high yields and optical purities under mild reaction conditions. nih.gov
The enzymes responsible for these transformations are often alcohol dehydrogenases (ADHs). The versatility of ADHs has been demonstrated in the reduction of a variety of prochiral ketones. For example, alcohol dehydrogenase from Ralstonia sp. (RasADH) has been effectively used for the bioreduction of sterically hindered 1,4-diaryl-1,4-diones, yielding the corresponding diols with high diastereo- and enantioselectivity. mdpi.com The application of such enzymatic systems to a precursor of this compound, such as 1-(4-fluorophenyl)butane-1,4-dione, could provide a green route to the chiral alcohol.
Table 1: Examples of Microorganisms in the Bioreduction of Aryl Ketones
| Microorganism | Substrate | Product Enantiomer | Reference |
|---|---|---|---|
| Hansenula polymorpha | 4-chloro-1-(4-fluorophenyl)butan-1-one | (R)-(+)-alcohol | nih.gov |
| Saccharomyces cerevisiae | 4-chloro-1-(4-fluorophenyl)butan-1-one | (R)-(+)-alcohol | nih.gov |
| Lactobacillus kefir | 4-chloro-1-(4-fluorophenyl)butan-1-one | (S)-(-)-alcohol | nih.gov |
| Pullularia pullulans | 4-chloro-1-(4-fluorophenyl)butan-1-one | (S)-(-)-alcohol | nih.gov |
| Mortierella ramanniana | 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2- pyrimidinyl)butan-1-one | (R)-(+)-alcohol | nih.gov |
Another significant area of investigation for the green synthesis of this compound involves the Friedel-Crafts acylation reaction. Traditionally, this reaction employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to the generation of substantial toxic waste. Modern approaches focus on the use of reusable solid acid catalysts, such as zeolites and heteropolyacids, to create a more sustainable process. ksu.edu.sa
The Friedel-Crafts-type reaction of aromatic compounds with γ-butyrolactone is a potential pathway to synthesize the carbon skeleton of this compound. Research has shown that heteropolyacids, such as H3PW12O40 and H4SiW12O40, are highly active catalysts for the alkylation of aromatics with γ-butyrolactone. researchgate.net When supported on silica, these catalysts can be efficiently used and reused, minimizing waste. researchgate.net A patent describes the reaction of aromatic compounds with ester compounds, including γ-butyrolactone, in the presence of a heteropolyacid-containing solid acid catalyst. google.com
Solvent-free Friedel-Crafts acylation is another environmentally friendly approach. For instance, the acylation of fluorobenzene with benzoyl chloride has been investigated using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)3). researchgate.net This method demonstrates high selectivity and yield for the para-substituted product and allows for the catalyst to be recycled. researchgate.net Adapting such solvent-free conditions to the acylation of fluorobenzene with a suitable acylating agent derived from γ-butyrolactone could offer a greener synthesis of this compound.
Table 2: Comparison of Catalysts for Friedel-Crafts Reactions
| Catalyst Type | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Traditional Lewis Acids (e.g., AlCl3) | High reactivity | Stoichiometric amounts required, produces toxic waste | ksu.edu.sa |
| Zeolites | Reusable, shape-selective | Can have lower activity than Lewis acids | ksu.edu.sa |
| Heteropolyacids | High acidity, reusable | Can be less stable at high temperatures | researchgate.net |
| Supported Heteropolyacids | Improved stability and reusability | May have reduced activity compared to unsupported | researchgate.net |
| Trifluoromethanesulfonic Acid and Rare Earth Triflates | High activity, potential for solvent-free conditions | Can be corrosive | researchgate.net |
The chemical transformations of this compound can also be approached from a green chemistry perspective. For example, if a transformation involves an oxidation or reduction step, enzymatic catalysts could be employed. The principles of biocatalysis, which emphasize mild reaction conditions and high selectivity, are central to developing more sustainable chemical processes. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Fluorophenyl 4 Hydroxybutan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR studies allows for a complete assignment of all proton, carbon, and fluorine environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, distinct signals are expected for the aromatic protons of the fluorophenyl group and the aliphatic protons of the hydroxybutanoyl chain.
The protons on the 4-fluorophenyl ring typically appear as two multiplets in the aromatic region of the spectrum due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom (H-2' and H-6') are expected to resonate at a different chemical shift than the protons meta to the fluorine atom (H-3' and H-5').
The aliphatic chain gives rise to three distinct signals. The methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-CO) are expected to appear as a triplet. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) will also likely appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The central methylene group (-CH₂-) is expected to be a multiplet due to coupling with the adjacent methylene groups. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | 8.05 - 7.95 | Multiplet | |
| H-3', H-5' | 7.20 - 7.10 | Multiplet | |
| -CH₂-CO (H-2) | ~3.10 | Triplet | ~7.0 |
| -CH₂-OH (H-4) | ~3.70 | Triplet | ~6.5 |
| -CH₂- (H-3) | ~2.05 | Multiplet | |
| -OH | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy is used to determine the number of different carbon environments in a molecule. In this compound, ten distinct carbon signals are expected.
The carbonyl carbon (C=O) will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon atom bonded to the fluorine (C-4') showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine. The three aliphatic carbons will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~198.0 |
| C-1' | ~133.0 |
| C-2', C-6' | ~130.5 (d, ²JCF ≈ 9 Hz) |
| C-3', C-5' | ~115.5 (d, ³JCF ≈ 22 Hz) |
| C-4' | ~165.0 (d, ¹JCF ≈ 250 Hz) |
| -CH₂-CO (C-2) | ~37.0 |
| -CH₂- (C-3) | ~28.0 |
| -CH₂-OH (C-4) | ~62.0 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Substituent Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The calculated exact mass of this compound (C₁₀H₁₁FO₂) is 182.0743 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the compound.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 183.0816 |
| [M+Na]⁺ | 205.0635 |
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected as the base peak.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information through collision-induced dissociation (CID). Expected fragmentation pathways would involve the loss of water (H₂O) from the hydroxyl group, and cleavage of the butyryl chain, particularly the bond between the carbonyl group and the adjacent methylene group. This would lead to characteristic fragment ions that can be used to confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. The presence of a hydroxyl group, a ketone, and an aromatic ring with fluorine substitution gives rise to a unique spectral fingerprint.
The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. This broadening is a result of intermolecular hydrogen bonding. Another strong, sharp absorption is observed in the range of 1700-1680 cm⁻¹, corresponding to the C=O stretching vibration of the aryl ketone. The exact position is influenced by the conjugation with the fluorophenyl ring.
The aromatic nature of the compound is confirmed by several bands. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ region. Furthermore, a strong absorption band, typically found around 1230-1210 cm⁻¹, can be attributed to the C-F stretching vibration of the fluorinated phenyl group. The region below 1000 cm⁻¹ (the fingerprint region) contains complex absorptions, including C-H out-of-plane bending, which can help confirm the 1,4-disubstitution pattern of the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 2950 - 2850 | Medium |
| Aryl Ketone (C=O) | Stretching | 1700 - 1680 | Strong, Sharp |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |
| Aryl Fluoride (C-F) | Stretching | 1230 - 1210 | Strong |
| Primary Alcohol (C-O) | Stretching | ~1050 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Elucidation (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
As of this review, there is no publicly available, experimentally determined crystal structure for this compound in major structural databases like the Cambridge Structural Database (CSD). Therefore, a detailed analysis of its solid-state structure is not possible.
If a crystal structure were determined, it would be expected to reveal key features. The analysis would likely show the planarity of the fluorophenyl ring and the specific conformation of the butanone side chain. Of particular interest would be the intermolecular hydrogen bonding network formed by the hydroxyl groups, which would significantly influence the crystal packing. For instance, in related structures, hydroxyl groups often form chains or dimeric motifs with adjacent molecules. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing fundamental information about the symmetry of the unit cell.
Chromatographic Methods for Purity and Identity Confirmation in Research
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to separate components of a mixture, check compound purity, and identify appropriate solvent systems for larger-scale column chromatography.
For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase due to the compound's moderate polarity. The mobile phase, or eluent, is usually a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its hydroxyl and ketone groups, the compound is polar and will have a moderate retention factor (Rf) that is highly dependent on the eluent composition.
Visualization of the TLC spots can be achieved under a UV lamp (254 nm), as the fluorophenyl ring is UV-active. Additionally, chemical staining agents can be used. A vanillin (B372448) stain, followed by gentle heating, is particularly effective for detecting alcohol and ketone functional groups, typically producing colored spots.
| Mobile Phase (Solvent System) | Approximate Rf Value | Visualization Method |
|---|---|---|
| Hexane:Ethyl Acetate (3:1) | 0.30 - 0.40 | UV (254 nm), Vanillin Stain |
| Dichloromethane:Methanol (95:5) | 0.45 - 0.55 | UV (254 nm), Vanillin Stain |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound with high resolution and sensitivity.
For standard purity analysis, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The presence of the fluorophenyl group makes a FluoroPhenyl stationary phase another excellent option, as it can offer alternative selectivity through pi-pi and dipole-dipole interactions. Detection is typically performed using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
Since this compound is a chiral molecule (the carbon bearing the hydroxyl group is a stereocenter), Chiral HPLC is essential for separating its enantiomers and determining the enantiomeric excess (ee) of a sample. This is crucial in pharmaceutical research, where enantiomers can have different biological activities. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols and ketones. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol).
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Excess) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Hexane:Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min | 0.7 - 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Purpose | Purity Assessment & Quantification | Separation of Enantiomers & ee Determination |
Mechanistic Investigations and Reaction Pathway Elucidation for Synthetic Routes to 1 4 Fluorophenyl 4 Hydroxybutan 1 One
Radical/Polar Crossover Mechanisms in Photoredox Catalysis
Photoredox catalysis is a powerful synthetic strategy that utilizes visible light to initiate single-electron transfer processes, leading to the formation of radical intermediates. A key mechanistic pathway in photoredox catalysis is the radical/polar crossover, where a radical species is converted into an ionic intermediate, which then proceeds to form the final product. This approach allows for novel bond formations under mild reaction conditions.
However, a review of the current scientific literature reveals no specific studies that apply photoredox catalysis, or detail a radical/polar crossover mechanism, for the synthesis of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. While the synthesis of other fluorinated aromatic compounds has been achieved through these methods, the specific reaction pathway for this target molecule has not been described.
Cyclic Voltammetry Studies of Electrochemical Behavior
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a chemical species. It provides valuable information on the electrochemical behavior of reactants and can be instrumental in designing and understanding electrochemical synthesis routes. By measuring the current response to a varying potential, researchers can determine oxidation and reduction potentials, which are crucial for predicting the feasibility of an electrochemical reaction.
There are no published cyclic voltammetry studies specifically focused on this compound or its synthetic precursors in the context of elucidating a reaction mechanism. Such studies would be essential to understand the electron transfer steps involved in a potential electrochemical synthesis of the compound.
Identification of Key Reaction Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are fundamental to understanding the step-by-step process of a chemical transformation. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational chemistry are often employed for this purpose.
For the synthesis of this compound, there is a lack of published research identifying key reaction intermediates or calculating the structures and energies of transition states for any specific synthetic route. This information is critical for optimizing reaction conditions and improving yields.
Kinetic Studies of Reaction Processes
Kinetic studies measure the rate of a chemical reaction and provide insights into the reaction mechanism by determining the rate law and the influence of various parameters such as concentration, temperature, and catalysts. This data is vital for understanding the sequence of elementary steps in a reaction.
No kinetic studies concerning the synthesis of this compound have been reported in the scientific literature. Therefore, no data on reaction rates, rate constants, or activation energies are available to be presented in a data table format.
Computational Chemistry and Molecular Modeling of 1 4 Fluorophenyl 4 Hydroxybutan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For aromatic ketones, the HOMO is often localized on the phenyl ring, while the LUMO is centered on the carbonyl group, indicating that the C=O bond is a likely site for nucleophilic attack.
Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to show negative electrostatic potential, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential.
Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
| Parameter | Definition | Predicted Value (a.u.) | Implication |
| HOMO Energy | Energy of the highest occupied molecular orbital | -0.25 | Region for electrophilic attack |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.05 | Region for nucleophilic attack |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.20 | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.15 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.10 | Resistance to change in electron distribution |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are extensively used to predict spectroscopic data, which is invaluable for the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) for this compound can be performed using DFT calculations. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. The accuracy of these predictions depends heavily on the chosen functional and basis set. For instance, functionals such as B3LYP or the specially parameterized WP04 (for ¹H) are often employed. idc-online.comgithub.io Comparing the calculated chemical shifts with experimental data helps in the definitive assignment of stereochemistry and conformation. idc-online.comgithub.io Given the presence of a fluorine atom, predicting the ¹⁹F NMR chemical shift is of particular interest, as it is highly sensitive to the local electronic environment. nih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated through vibrational frequency analysis. DFT calculations at a specified level of theory (e.g., B3LYP/6-311++G(d,p)) can predict the vibrational modes. ajchem-a.comresearchgate.net These calculations yield a set of frequencies and their corresponding intensities. The predicted frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors in the computational method. ajchem-a.comsemanticscholar.org Key predicted vibrational modes would include the C=O stretching of the ketone, the O-H stretching of the alcohol, C-F stretching, and various bending modes of the aromatic ring and alkyl chain. ajchem-a.com
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| O-H | Stretching | 3450 | 3500-3200 |
| C-H (Aromatic) | Stretching | 3075 | 3100-3000 |
| C=O (Ketone) | Stretching | 1680 | 1700-1680 |
| C=C (Aromatic) | Stretching | 1595 | 1600-1450 |
| C-F | Stretching | 1220 | 1250-1000 |
Reaction Pathway Modeling and Energy Profiles
Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism and kinetics. For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation followed by reduction, or its subsequent transformations, computational modeling can be applied.
This process involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. Transition state theory is used to locate the transition state structures, which are first-order saddle points on the energy surface. By calculating the energies of these structures, an energy profile for the reaction can be constructed.
Molecular Docking Studies of Analogues with Biological Targets
While specific docking studies for this compound are not widely published, the methodology is frequently applied to its analogues, such as other fluorinated ketones and chalcones, to explore their potential as therapeutic agents. nih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com
The process involves preparing the 3D structures of both the ligand and the protein target. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results can identify potential drug candidates and provide insights into the mechanism of action. nih.govnih.gov For instance, analogues of this compound could be docked against targets like kinases, topoisomerases, or other enzymes implicated in disease. nih.govnih.gov
The output of a molecular docking study is a set of predicted protein-ligand complexes, ranked by their binding scores. nih.gov Analysis of the top-ranked poses reveals the specific molecular interactions that stabilize the complex. These interactions typically include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH group of the ligand) and acceptors (like backbone carbonyls or specific amino acid side chains, e.g., Ser, Arg, Gln). mdpi.comnih.gov
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the fluorophenyl ring) and hydrophobic pockets in the protein. nih.gov
Pi-Pi Stacking: Can occur between the aromatic ring of the ligand and aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Halogen Bonds: The fluorine atom can participate in halogen bonding with electron-donating atoms in the protein.
By visualizing these interactions, researchers can understand the structural basis for a ligand's affinity and selectivity. This information is critical for structure-based drug design, allowing for the rational modification of the ligand to enhance binding affinity or improve other pharmacological properties. mdpi.com
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Analogue A | -9.2 | GLN773, LYS723 | Hydrogen Bond |
| PHE850, TRP931 | Pi-Pi Stacking, Hydrophobic | ||
| Analogue B | -8.5 | SER480, ASP479 | Hydrogen Bond |
| ILE848 | Hydrophobic |
Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies Based on 1 4 Fluorophenyl 4 Hydroxybutan 1 One
Synthesis of Chemically Modified Derivatives and Analogues
The synthesis of derivatives based on 1-(4-Fluorophenyl)-4-hydroxybutan-1-one primarily involves modifications to the fluorophenyl ring and the butanone side chain. These synthetic strategies are often aimed at creating analogues of established drugs like Haloperidol, where this butyrophenone (B1668137) moiety is a critical pharmacophore for dopamine (B1211576) receptor antagonism.
Introduction of Varied Substituents on the 4-Fluorophenyl Moiety
While the 4-fluoro substituent on the phenyl ring is often retained due to its favorable influence on receptor binding and metabolic stability, bioisosteric replacement strategies have been explored. The goal of such modifications is to fine-tune the electronic and steric properties of the molecule to improve its interaction with target receptors. For instance, in related compound series, the introduction of different halogen atoms or small alkyl groups has been investigated to probe the specific interactions within the receptor's binding pocket. However, in the context of dopamine D2 receptor antagonists like Haloperidol and its analogues, the 4-fluorophenyl group is a highly conserved feature, suggesting its critical role in maintaining high-affinity binding.
Modification of the Butanone Chain and Hydroxyl Group
Extensive modifications have been centered on the butanone chain, particularly at the C4 position. The terminal hydroxyl group of the parent compound serves as a versatile chemical handle for introducing a wide variety of functional groups, most notably nitrogen-containing rings, which are crucial for the activity of many antipsychotic agents.
A common synthetic route involves the replacement of the hydroxyl group with a leaving group, followed by nucleophilic substitution with a cyclic amine. This approach is fundamental to the synthesis of Haloperidol and its analogues. For example, the piperidinol moiety of Haloperidol is attached at the C4 position of the butan-1-one chain. In SAR studies, this piperidine (B6355638) ring has been replaced with other cyclic systems, such as homopiperazine (B121016), to create analogues with altered receptor binding profiles. One such analogue, 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl) butan-1-one (SYA 013), was synthesized by replacing the piperidinol group of Haloperidol with a homopiperazine ring, resulting in a compound with a pharmacological profile similar to atypical antipsychotics. nih.gov
Further modifications include alterations at the C2 position of the butanone chain. The existence of derivatives such as 1-(4-Fluorophenyl)-2-hydroxy-4-(4-hydroxy-4-(4-chlorophenyl)-1-piperidyl)-1-butanone indicates that hydroxylation at this position is synthetically feasible, offering another avenue for structural diversification. nih.gov
Stereochemical Aspects in Derivative Synthesis
The introduction of stereocenters into the this compound scaffold is a key strategy for developing more selective and potent analogues. Asymmetric synthesis techniques can be employed to control the three-dimensional arrangement of atoms, which is often critical for precise molecular recognition at chiral biological targets like G-protein-coupled receptors (GPCRs).
While specific examples detailing the asymmetric synthesis of derivatives starting directly from this compound are not extensively documented in the provided literature, general principles of asymmetric catalysis are applicable. For instance, if the ketone at C1 were to be reduced, or if a substituent were added at C2, a chiral center would be created. Asymmetric reduction of the ketone or stereoselective alkylation of the α-carbon could yield enantiomerically enriched products.
Furthermore, when the hydroxyl group at C4 is replaced by an amine, this creates a site for attaching complex, chiral substituents. The synthesis of such chiral amines often relies on versatile reagents like tert-butanesulfinamide, which allows for the preparation of a wide variety of chiral amines with high stereochemical purity. yale.edu The use of chiral halonium salts as catalysts in reactions like the Mannich reaction represents another advanced strategy to construct contiguous stereocenters with high enantioselectivity, a technique that could be adapted for the synthesis of complex butyrophenone derivatives. beilstein-journals.org
Structure-Activity Relationship (SAR) Investigations of Analogues
SAR studies are crucial for understanding how structural modifications to a lead compound affect its biological activity. For analogues derived from the 1-(4-fluorophenyl)butan-1-one scaffold, these investigations have primarily focused on their interactions with dopamine and serotonin (B10506) receptors, which are key targets for antipsychotic medications.
Impact of Structural Modifications on Molecular Interactions and Binding Affinity to Chemical Targets
Research on Haloperidol and its analogues provides significant insight into the SAR of the 1-(4-fluorophenyl)butan-1-one moiety. These studies reveal that even subtle structural changes can dramatically alter binding affinity and selectivity for various receptor subtypes. The butyrophenone portion of these molecules is essential for anchoring the ligand in the binding pocket of the dopamine D2 receptor.
Modifications to the cyclic amine portion, which is attached to the C4 position of the butanone chain, have a profound impact on receptor affinity. For example, replacing the piperidinol ring of Haloperidol with a tropane (B1204802) ring resulted in an analogue with higher potency at the D2 receptor and significantly increased affinity for serotonin 5HT1A and 5HT2A receptors. nih.gov Conversely, bridging the homopiperazine ring of analogue SYA 013 with an ethylene (B1197577) group failed to improve binding affinity. nih.gov
These findings underscore the importance of the spatial arrangement and chemical nature of the substituent at the end of the butanone chain for achieving the desired receptor interaction profile. Structure-kinetic relationship (SKR) studies have further revealed that minor modifications can dramatically change the association and dissociation rates of these ligands from the D2 receptor, which may correlate with the incidence of on-target side effects. scispace.com
| Compound | Modification from Haloperidol | D2 Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | Reference |
|---|---|---|---|---|---|
| Haloperidol | Reference Compound | 0.89 | 3600 | 120 | nih.gov |
| SYA 013 (2) | Piperidinol replaced with Homopiperazine | 43.3 | 117.4 | 23.3 | nih.gov |
| Tropane Analogue (6) | Piperidinol replaced with Tropane | <0.89 | 27.7 | 30.9 | nih.gov |
Studies on Allosteric Modulation by Analogues
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous agonist. rsc.org This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to traditional agonists or antagonists.
The butyrophenone scaffold is a component of molecules known to interact with receptors that can be allosterically modulated. For instance, Haloperidol, which contains the 1-(4-fluorophenyl)butan-1-one structure, is a dopamine D2 receptor antagonist, and D2 receptor activity can be influenced by allosteric modulators. mdpi.com While direct studies of this compound derivatives as allosteric modulators are not specified in the reviewed literature, the development of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for GPCRs like dopamine and serotonin receptors is an active area of research. nih.gov
The design of molecules based on the butyrophenone framework could yield compounds that act as allosteric modulators. Such compounds might offer a safer therapeutic profile by fine-tuning physiological receptor activity rather than simply blocking or over-activating it, potentially avoiding the ceiling effects associated with orthosteric ligands. mdpi.com
Analytical Method Development for Research and Quality Control of 1 4 Fluorophenyl 4 Hydroxybutan 1 One
Development of Robust Analytical Procedures for Compound Characterization and Quantification
The characterization and quantification of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the compound from a mixture and quantifying it, while Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for its structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC):
A robust HPLC method for the quantification of this compound can be developed using a reversed-phase column, such as a C18 column. The fluorophenyl group in the molecule allows for the use of specialized columns, like FluoroPhenyl phases, which can offer alternative selectivity compared to traditional C18 columns, especially for separating compounds with polar and nonpolar functionalities. restek.com
A hypothetical, yet scientifically sound, HPLC method could be established as follows:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This method would be suitable for determining the concentration of the compound in a solution and for assessing its purity by detecting any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile compounds or those that can be derivatized to become volatile, GC-MS is a highly sensitive and specific analytical technique. This compound, with a predicted boiling point of 319.5±22.0 °C, may be amenable to GC analysis. chemicalbook.com The mass spectrometer provides valuable structural information, aiding in the unequivocal identification of the compound and its impurities.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of this compound. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) groups of the butane (B89635) chain, and the hydroxyl proton. Similarly, the carbon NMR would provide distinct signals for each carbon atom in the molecule. These spectra are compared with predicted chemical shifts or data from similar known compounds to confirm the structure.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of newly synthesized batches of the compound.
Method Validation in Academic Research Settings
While the stringent requirements of Good Manufacturing Practice (GMP) are not always necessary in an academic setting, the validation of analytical methods is still crucial to ensure the reliability and reproducibility of research data. researchgate.net An analytical method validation provides documented evidence that the procedure is suitable for its intended purpose. particle.dk Key validation parameters for an HPLC method in a research context would include:
| Validation Parameter | Description | Acceptance Criteria (Illustrative) |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | The peak for this compound should be well-resolved from any impurity peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) of ≥ 0.995 over a defined concentration range. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability) | The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) of ≤ 2% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
These parameters ensure that the developed analytical method is reliable for routine use in a research laboratory. pharmaerudition.org
Application as a Chemical Reference Standard in Research Environments
A chemical reference standard is a highly purified compound used as a benchmark for analytical purposes. For this compound to be used as a reference standard, it must be thoroughly characterized to establish its identity and purity. This would involve a comprehensive analysis using the techniques described in section 7.1.
The certificate of analysis for a reference standard of this compound would typically include:
Compound Name and Structure: Unequivocal identification.
CAS Number: 73206-04-9.
Molecular Formula and Weight: C₁₀H₁₁FO₂ and 182.19 g/mol . guidechem.com
Purity: Determined by a quantitative method like HPLC or GC, often reported as a percentage (e.g., ≥98%).
Identity Confirmation: Data from NMR and MS analyses.
Storage Conditions: To ensure stability.
In a research setting, this reference standard would be used to:
Calibrate analytical instruments.
Identify and quantify the compound in reaction mixtures.
Serve as a starting point for the synthesis of other molecules.
Purity Analysis and Impurity Profiling in Synthetic Batches
Impurity profiling is the identification, and quantification of impurities in a substance. mt.com In the synthesis of this compound, impurities can arise from starting materials, intermediates, by-products, or degradation products. nih.gov
Potential Impurities:
The types of impurities present will depend on the synthetic route. A common method for synthesizing similar ketones is the Friedel-Crafts acylation. Potential impurities could include:
Unreacted starting materials (e.g., fluorobenzene (B45895), 4-hydroxybutyryl chloride).
Isomers formed during the acylation reaction.
By-products from side reactions.
Analytical Techniques for Impurity Profiling:
HPLC and GC-MS: These are the primary techniques for separating and identifying impurities. A gradient HPLC method may be necessary to resolve all impurities from the main compound. GC-MS is particularly useful for identifying volatile organic impurities.
LC-MS: This hyphenated technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry and is a powerful tool for impurity profiling. nih.gov
A systematic approach to impurity profiling involves:
Detection: Using a high-resolution separation technique like HPLC to detect all potential impurities.
Identification: Using spectroscopic techniques like MS and NMR to elucidate the structure of the impurities.
Quantification: Using a validated chromatographic method to determine the concentration of each impurity.
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the reporting and control of impurities in pharmaceutical products, which can serve as a reference for best practices in academic research. mt.comnih.gov
Future Directions and Research Perspectives on 1 4 Fluorophenyl 4 Hydroxybutan 1 One
Exploration of Novel and Efficient Synthetic Pathways
The future of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in various applications is intrinsically linked to the development of novel, efficient, and stereoselective synthetic routes. While traditional methods may exist, ongoing research is likely to focus on greener, more atom-economical, and enantioselective approaches.
One promising avenue is the advancement of asymmetric organocatalysis . Organocatalytic methods, which utilize small organic molecules as catalysts, offer a metal-free alternative for asymmetric synthesis, often with high enantioselectivity and under mild reaction conditions. mdpi.comcardiff.ac.uk For the synthesis of chiral this compound, research could explore the use of chiral prolinol derivatives or other organocatalysts to facilitate asymmetric aldol (B89426) reactions or the kinetic resolution of the racemic alcohol. A one-pot fluorination and organocatalytic Robinson annulation sequence has been successfully developed for the asymmetric synthesis of fluorinated cyclohexenones, demonstrating the potential of this approach for creating chiral fluorinated molecules. nih.gov
Biocatalysis and chemo-enzymatic methods represent another significant frontier. The use of enzymes, either as isolated catalysts or within whole-cell systems, can provide unparalleled stereoselectivity in the reduction of the corresponding diketone or the precursor keto acid. The development of robust and recyclable biocatalysts for the synthesis of chiral alcohols is an active area of research. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. | Development of novel chiral catalysts, optimization of reaction parameters. |
| Biocatalysis | High stereoselectivity, environmentally friendly, potential for large-scale synthesis. | Enzyme screening and engineering, development of robust and recyclable biocatalysts. |
| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Integration of chemical and enzymatic steps into efficient one-pot processes. |
Design of Advanced Derivatives with Tuned Chemical Reactivity
The inherent reactivity of the hydroxyl and keto functional groups in this compound provides a platform for the design of a diverse range of advanced derivatives with tailored chemical properties. The presence of the fluorine atom on the phenyl ring already imparts unique electronic characteristics that can influence the reactivity of the entire molecule. nsf.gov
Future research will likely focus on the strategic modification of this core structure to fine-tune its reactivity for specific applications. For example, the hydroxyl group can be derivatized to form esters, ethers, or halides, thereby altering the molecule's solubility, lipophilicity, and its utility as a synthetic intermediate. The ketone functionality can be transformed into a variety of other groups, such as oximes, hydrazones, or can be used in olefination reactions to introduce new carbon-carbon bonds.
Furthermore, the development of derivatives with enhanced or altered biological activity is a significant area of interest. The introduction of additional fluorine atoms or other functional groups could lead to new compounds with potential applications in medicinal chemistry. The synthesis of fluorinated chalcone (B49325) derivatives, for instance, has been shown to yield compounds with potent anti-inflammatory activity. e-bookshelf.de
Broadening Applications as a Key Building Block in Complex Organic Synthesis
This compound is poised to become an increasingly important building block in the synthesis of complex organic molecules, particularly in the realm of medicinal and materials chemistry. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a versatile synthon.
A key area of future application lies in the synthesis of fluorinated heterocycles . nih.gov Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the incorporation of fluorine can significantly enhance their biological activity and metabolic stability. The γ-hydroxyketone moiety of this compound can be utilized in cyclization reactions to form a variety of five- and six-membered heterocyclic rings, such as furans, pyrans, and pyridines. The use of fluorinated α,β-unsaturated ketones as building blocks for the synthesis of various fluorinated heterocyclic compounds is a well-established strategy. beilstein-journals.org
Another potential application is in the synthesis of radiolabeled compounds for imaging techniques such as Positron Emission Tomography (PET). The fluorophenyl group could be a target for the introduction of fluorine-18, a commonly used radionuclide in PET imaging. The synthesis of [¹⁸F]FPhe via radiofluorination of phenylalanine demonstrates the feasibility of introducing ¹⁸F into aromatic rings. nih.gov
Interdisciplinary Research Opportunities (e.g., in Catalysis, Materials Science)
The unique properties of this compound open up avenues for research at the interface of organic chemistry with other scientific disciplines, notably catalysis and materials science.
In materials science , fluorinated compounds are highly sought after for their unique properties, including hydrophobicity, thermal stability, and low surface energy. mdpi.com this compound could be explored as a monomer or a precursor for the synthesis of novel fluorinated polymers with specialized applications. nih.gov For example, it could be incorporated into polyesters or polyurethanes to impart desirable surface properties. The synthesis of new fluoroboronated materials by chemical modification of fluorinated functional polymers highlights the potential for creating advanced materials from fluorinated building blocks.
| Interdisciplinary Field | Potential Application of this compound | Research Direction |
| Catalysis | Precursor for chiral ligands in asymmetric catalysis. | Design and synthesis of novel metal complexes and evaluation of their catalytic activity. |
| Materials Science | Monomer or precursor for fluorinated polymers. | Synthesis and characterization of new polymers with tailored properties (e.g., hydrophobicity, thermal stability). |
| Medicinal Chemistry | Scaffold for the development of new bioactive molecules. | Synthesis of derivatives and evaluation of their biological activity. |
| Radiochemistry | Precursor for ¹⁸F-labeled PET imaging agents. | Development of efficient radiolabeling strategies and in vivo evaluation of new imaging probes. |
Q & A
Basic Research Questions
Optimizing Synthetic Routes for 1-(4-Fluorophenyl)-4-hydroxybutan-1-one Q: What methodological approaches are recommended for optimizing the synthesis of this compound? A: Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, brominated analogs (e.g., 4-Bromo-1-(4-fluorophenyl)butan-1-one) are synthesized via Friedel-Crafts acylation, where AlCl₃ acts as a Lewis catalyst . Hydroxy group introduction may require selective reduction or hydroxylation steps, with purity monitored by HPLC. Reaction yields can be improved by controlling stoichiometry and avoiding side reactions like over-fluorination .
Structural Characterization Using Crystallographic Techniques Q: How can researchers validate the molecular structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELXL refine crystallographic data to confirm bond lengths, angles, and stereochemistry . For amorphous samples, NMR (¹H/¹³C/¹⁹F) and FT-IR can identify functional groups, while mass spectrometry confirms molecular weight .
Purification Strategies for High-Purity Samples Q: What chromatographic methods are effective for purifying this compound? A: Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates impurities. For polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Recrystallization in ethanol or acetone can enhance crystalline purity .
Analytical Techniques for Stability Assessment Q: How can researchers assess the stability of this compound under varying conditions? A: Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis detect degradation products. Thermal gravimetric analysis (TGA) evaluates decomposition temperatures, while UV-Vis spectroscopy monitors photostability under UV light .
Safety and Handling Protocols Q: What precautions are necessary when handling this compound? A: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (H315/H319/H335 hazard codes). Store sealed at 2–8°C to prevent hydrolysis. Safety data sheets (SDS) should be consulted for spill management and disposal .
Advanced Research Questions
Investigating Metabolic Pathways in Preclinical Models Q: How can in vitro models elucidate the metabolic fate of this compound? A: Liver microsomal assays (e.g., rat CYP450 enzymes) identify phase I metabolites via LC-MS. Phase II conjugation (glucuronidation/sulfation) is studied using hepatocyte cultures. Comparative kinetics in male vs. female models may reveal sex-dependent metabolism .
Mechanistic Studies on Enzyme Interactions Q: What experimental designs clarify interactions between this compound and cytochrome P450 enzymes? A: Fluorescence quenching assays and molecular docking simulations predict binding affinity to CYP3A4/2D6 isoforms. Inhibition constants (Kᵢ) are calculated using Lineweaver-Burk plots, while site-directed mutagenesis identifies critical amino acid residues .
Resolving Contradictions in Bioactivity Data Q: How should researchers address discrepancies in reported biological activities of fluorinated butanones? A: Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to rule out off-target effects. Control for stereochemistry, as enantiomers may exhibit divergent activities. Meta-analyses of structural analogs (e.g., 4-(4-Chloro-2,6-difluorophenyl)butan-2-one) can identify substituent-dependent trends .
Structure-Activity Relationship (SAR) Studies Q: What substituent modifications enhance the bioactivity of this compound? A: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve receptor binding. Replace the hydroxy group with a methyl ether to enhance metabolic stability. Compare IC₅₀ values against analogs like 4-Chloro-1-(4-hydroxyphenyl)butan-1-one .
Enantiomeric Resolution and Chirality Effects Q: What chiral separation methods are suitable for resolving this compound enantiomers? A: Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents achieve baseline separation. Circular dichroism (CD) confirms absolute configuration, while crystallography (e.g., ORTEP-3) visualizes spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
